Everolimus Ring-Opening Impurity

Overview

Description

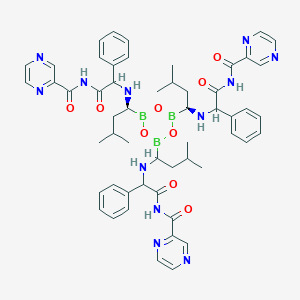

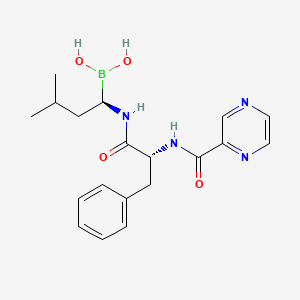

Everolimus Ring-Opening Impurity is an impurity of Everolimus . Everolimus inhibits cytokine-mediated lymphocyte proliferation . It is an off-white solid with a molecular formula of C53H83NO14 .

Synthesis Analysis

Everolimus undergoes extensive hepatic metabolism by CYP3A4, resulting in six metabolites, including three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus . All metabolites exhibit weak pharmacological activity .Molecular Structure Analysis

The molecular weight of this compound is 958.25 . The molecular structure is represented by the SMILES string:O=C (O [C@H] ([C@H] (C)C [C@@H]1CC [C@@H] (OCCO) [C@H] (OC)C1)CC ([C@H] (C)/C=C (C)/C ([H])=O)=O) [C@H]2N (C (C ([C@@]3 (O) [C@@H] (CC [C@H] (O3)C [C@H] (OC)/C (C)=C/C=C/C=C/ [C@@H] (C)C [C@H] (C (COC)=O)C)C)=O)=O)CCCC2 . Chemical Reactions Analysis

The critical role of the CYP3A4 system for everolimus biotransformation leads to drug-drug interactions with other drugs metabolised by this cytochrome system .Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 958.25 and a molecular formula of C53H83NO14 .Scientific Research Applications

Analytical Chemistry Applications :

- A novel reversed-phase high-performance liquid chromatographic (HPLC) method has been developed for determining Everolimus and its impurities in tablet dosage forms, offering a robust, sensitive, and rapid analytical technique (Prasad, Mohan, & Babu, 2019).

Pharmacokinetics and Drug Monitoring :

- Research has focused on the population pharmacokinetics and pharmacogenetics of Everolimus in renal transplant patients, aiming to improve prediction of systemic exposure (Moes et al., 2012).

- A study on therapeutic drug monitoring of Everolimus using the dried blood spot method combined with liquid chromatography-mass spectrometry has been conducted, offering a new method for sample preparation and analysis (van der Heijden et al., 2009).

Material Science in Medical Devices :

- Aliphatic polyester terpolymers have been explored for stent coating and drug elution, with Everolimus incorporated into the coating. This approach aims to tune polymer properties to improve drug solubility and release profiles (Chan-Seng et al., 2009).

Clinical Applications in Various Diseases :

- Everolimus has been investigated for the treatment of advanced, non-functional neuroendocrine tumors of the lung or gastrointestinal tract, showing significant improvement in progression-free survival (Yao et al., 2016).

- The efficacy of Everolimus in patients with tuberous sclerosis complex has been evaluated, demonstrating its potential in treating epilepsy and other manifestations of this complex (Krueger et al., 2013).

Drug Development and Efficacy Studies :

- Studies have focused on the development of Everolimus across a spectrum of diseases, highlighting its role in cancer treatment and organ transplant rejection (Lebwohl et al., 2013).

Mechanism of Action

Target of Action

The primary target of Everolimus Ring-Opening Impurity is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .

Mode of Action

This compound works by inhibiting the mTOR kinase. It binds with high affinity to the FK506 binding protein-12 (FKBP-12), forming a drug complex that inhibits the activation of mTOR .

Biochemical Pathways

The inhibition of mTOR by this compound affects several biochemical pathways. The mTOR pathway, which is frequently deregulated in cancer, regulates cell growth, proliferation, and survival . By inhibiting mTOR, this compound can control these cellular processes and potentially slow down the progression of cancer .

Pharmacokinetics

Everolimus is rapidly absorbed after oral administration, with a median time to peak blood levels (tmax) of 1–2 hours . The drug exhibits significant inter-individual pharmacokinetic variability, and routine therapeutic drug monitoring is recommended to maintain a target blood Everolimus trough concentration (C trough) between 3 and 8 ng/mL .

Result of Action

The inhibition of mTOR by this compound has several molecular and cellular effects. It upregulates autophagy and broadly alleviates inflammatory cytokines produced by multiple T cell subsets . The drug’s ability to alleviate the cytokines produced by Th17 subsets of T cells, such as IL-17A and IL-17F, is dependent on autophagy and antioxidant signaling pathways .

Future Directions

Biochemical Analysis

Biochemical Properties

Everolimus Ring-Opening Impurity, like Everolimus, is expected to interact with the mTORC1 pathway . This pathway is crucial for regulating cell growth, proliferation, and survival . The compound may interact with enzymes, proteins, and other biomolecules involved in this pathway, affecting their function and the overall biochemical reactions within the cell .

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Everolimus. Everolimus has been shown to block growth-driven transduction signals in the T-cell response to alloantigen . It acts at a later stage than the calcineurin inhibitors ciclosporin and tacrolimus . Therefore, it is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve the mTORC1 pathway . Everolimus, from which the impurity is derived, inhibits this pathway, blocking growth-driven transduction signals in T-cells . This leads to effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on Everolimus have shown that it is absorbed rapidly, reaching peak concentration after 1.3–1.8 hours

Dosage Effects in Animal Models

Studies on Everolimus have shown that it alleviates CD4+ T cell inflammation by regulating autophagy and cellular redox homeostasis

Metabolic Pathways

This compound is likely to be involved in the same metabolic pathways as Everolimus. Everolimus is a substrate of CYP3A4 and P-glycoprotein (PgP) . Six main metabolites of everolimus have been detected in human blood, including three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus .

Transport and Distribution

Everolimus, from which the impurity is derived, is the main circulating component in human blood following oral administration

Subcellular Localization

Given that Everolimus inhibits the mTORC1 pathway, it is plausible that the impurity may also localize to the same subcellular compartments where this pathway is active

Properties

IUPAC Name |

[(E,2R,3S,6R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl] (2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO14/c1-34(26-38(5)45(58)33-63-8)16-12-11-13-17-36(3)47(64-9)30-42-21-19-40(7)53(62,68-42)50(59)51(60)54-23-15-14-18-43(54)52(61)67-48(31-44(57)37(4)27-35(2)32-56)39(6)28-41-20-22-46(66-25-24-55)49(29-41)65-10/h11-13,16-17,27,32,34,37-43,46-49,55,62H,14-15,18-26,28-31,33H2,1-10H3/b13-11+,16-12+,35-27+,36-17+/t34-,37-,38-,39-,40-,41+,42+,43+,46-,47+,48+,49-,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYZQBWTMLODNQ-CTQWDHTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C=O)C(C)CC3CCC(C(C3)OC)OCCO)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/C=O)[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)COC)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)

![4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid](/img/structure/B601029.png)

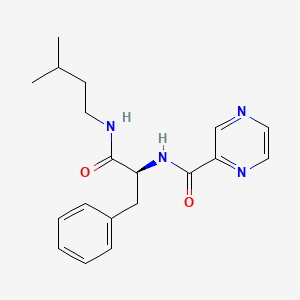

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)